molecular formula C22H15ClN2 B7794608 2-Chloro-3,5,6-triphenylpyrazine CAS No. 243472-78-8

2-Chloro-3,5,6-triphenylpyrazine

Cat. No.: B7794608
CAS No.: 243472-78-8
M. Wt: 342.8 g/mol
InChI Key: VTXIJSKJUMZHBW-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-triphenylpyrazine is a heterocyclic organic compound with the molecular formula C22H15ClN2 It is characterized by a pyrazine ring substituted with three phenyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-triphenylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 1,2-diketones with hydrazine derivatives, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-triphenylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazine, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

2-Chloro-3,5,6-triphenylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-triphenylpyrazine involves its interaction with specific molecular targets. The chlorine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2,4,6-Triphenylpyrazine
  • 2-Chloro-3,5-diphenylpyrazine

Uniqueness

2-Chloro-3,5,6-triphenylpyrazine is unique due to the specific arrangement of its phenyl groups and the presence of a chlorine atom. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-3,5,6-triphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2/c23-22-21(18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(25-22)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXIJSKJUMZHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-78-8
Record name 2-chloro-3,5,6-triphenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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